N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-19-8-4-7-16-12-20(28-21(16)19)18-13-29-23(24-18)25-22(26)17-10-9-14-5-2-3-6-15(14)11-17/h4,7-13H,2-3,5-6H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEZMRQUOJYYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, methoxybenzofuran, and various amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been studied for its potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality .
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carboxamide-Containing Analogues
- Comp-5 () : N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide shares the tetrahydronaphthalene carboxamide group but replaces the benzofuran-thiazole system with an azabicyclo group. This substitution likely impacts target selectivity, as azabicyclo systems are common in neurological agents (e.g., acetylcholine receptor modulators) .
- Enamine Ltd. Compounds (): Examples like N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide hydrochloride feature alternative bicyclic systems (indenyl vs. benzofuran) and amine substituents, which may enhance solubility via hydrochloride salt formation .
Table 2: Pharmacophoric Group Comparison
Heterocyclic Systems in Antibiotics ()
Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid highlight the use of thiadiazole and beta-lactam rings in antibiotics.
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity based on available research findings.
Structural Overview
The compound consists of several key components:
- Benzofuran moiety : Contributes to its potential biological interactions.
- Thiazole ring : Known for its role in various biological activities including anticancer and antimicrobial effects.
- Tetrahydronaphthalene structure : Enhances lipophilicity, potentially improving bioavailability.
Anticancer Properties
Research indicates that compounds with thiazole and benzofuran structures exhibit notable anticancer activities. For instance, molecular docking studies suggest that this compound may interact with key proteins involved in cancer pathways, such as cyclooxygenase enzymes and specific kinases.
Case Studies:
- Colon Carcinoma : Similar thiazole derivatives have shown efficacy against colon carcinoma cell lines (e.g., HCT-15), indicating that the presence of the thiazole ring is crucial for cytotoxicity .
- Breast Cancer : Compounds with structural similarities have been tested against breast cancer cell lines, demonstrating significant inhibition of cell proliferation .
Antimicrobial Activity
The presence of the benzofuran moiety suggests potential antimicrobial properties. Compounds with similar structures have been documented to exhibit broad-spectrum antimicrobial activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes like cyclooxygenases (COX), which are involved in inflammatory processes.
- Protein Interactions : Molecular dynamics simulations indicate that the compound interacts hydrophobically with target proteins, which may alter their functional states and lead to reduced cell proliferation .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Benzothiazole derivative | Antimicrobial |
| Psoralen | Benzofuran derivative | Antimicrobial, anticancer |
| 8-Methoxypsoralen | Benzofuran derivative | Antimicrobial |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamides | Thiazole derivative | Anticonvulsant |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between benzofuran-thiazole precursors and tetrahydronaphthalene-carboxamide derivatives (e.g., using hydrazine hydrate or carbon disulfide as reagents) .
- Cyclization steps under controlled pH (e.g., 8–9) and temperature (e.g., 130–135°C) to form the thiazole and tetrahydronaphthalene moieties .
- Purification via column chromatography or recrystallization.
Key Considerations :
- Solvent choice (e.g., DMSO or THF) impacts reaction efficiency .
- Use of catalysts (e.g., PCl₃) for intermediate formation .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Hydrazine hydrate, KOH | Thiazole ring formation |
| 2 | PCl₃ in chlorobenzene | Intermediate cyclization |
| 3 | NaBH₄ or LiAlH₄ | Reduction of nitro groups |
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : To confirm proton environments and coupling patterns, especially for the benzofuran (δ 6.8–7.4 ppm) and tetrahydronaphthalene (δ 1.5–2.8 ppm) moieties .
- HPLC : To assess purity (>95%) and isolate intermediates .
- Mass Spectrometry : For molecular weight validation (e.g., 376.43 g/mol for analogs) .
Note : X-ray crystallography may resolve stereochemical ambiguities in the tetrahydronaphthalene core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Modify Substituents :
-
Replace the methoxy group on benzofuran with ethoxy or halogens to alter electron density and binding affinity .
-
Vary substituents on the tetrahydronaphthalene ring to modulate lipophilicity .
- In Vitro Assays :
-
Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer) to correlate structural changes with potency .
- Computational Modeling :
-
Use molecular docking to predict interactions with binding pockets (e.g., ATP sites in kinases) .
Example SAR Findings :
Modification Biological Impact Reference Methoxy → Ethoxy (benzofuran) Increased metabolic stability Chlorophenoxy addition Enhanced antimicrobial activity
Q. What methodologies address contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Conditions : Variations in pH, solvent (e.g., DMSO concentration), or cell line sensitivity .
- Compound Purity : Impurities >5% can skew IC₅₀ values; validate via HPLC .
- Target Selectivity : Use isoform-specific assays (e.g., kinase profiling panels) to confirm target engagement .
Resolution Strategy :
- Replicate studies under standardized conditions (e.g., CLIA-certified labs).
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- In Vitro Techniques :
-
Enzyme inhibition assays (e.g., fluorescence-based monitoring of ATP hydrolysis) .
-
Cellular thermal shift assays (CETSA) to confirm target binding .
- In Silico Methods :
-
Molecular dynamics simulations to study binding stability over time .
- Pathway Analysis :
-
RNA sequencing to identify differentially expressed genes post-treatment .
Case Study : A benzothiazole analog showed dual kinase/HDAC inhibition via π-π stacking and zinc chelation .
Methodological Considerations
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Formulation Strategies :
-
Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility .
-
Introduce PEGylation to prolong half-life .
- Prodrug Design :
-
Mask polar groups (e.g., carboxamide) with ester prodrugs .
Key Parameters :
Property Target Method LogP 2–4 HPLC-measured partition coefficient Solubility >50 µM Kinetic solubility assay
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
